Cas no 2229593-55-7 (1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole)

1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole
- EN300-1782932
- 2229593-55-7
- 1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole
-
- インチ: 1S/C10H17N3O/c1-7-9(8(2)13(4)12-7)14-10(3)5-11-6-10/h11H,5-6H2,1-4H3
- InChIKey: NSWFEEDHIRVALV-UHFFFAOYSA-N
- ほほえんだ: O(C1C(C)=NN(C)C=1C)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 39.1Ų
1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782932-2.5g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1782932-1.0g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 1g |
$1485.0 | 2023-05-26 | ||
Enamine | EN300-1782932-10.0g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 10g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1782932-0.5g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1782932-10g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1782932-5g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1782932-0.25g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1782932-0.05g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1782932-5.0g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 5g |
$4309.0 | 2023-05-26 | ||
Enamine | EN300-1782932-0.1g |
1,3,5-trimethyl-4-[(3-methylazetidin-3-yl)oxy]-1H-pyrazole |
2229593-55-7 | 0.1g |
$1307.0 | 2023-09-19 |
1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazoleに関する追加情報
1,3,5-Trimethyl-4-(3-Methylazetidin-3-Yl)oxy-1H-Pyrazole: A Comprehensive Overview
The compound 1,3,5-trimethyl-4-(3-methylazetidin-3-yl)oxy-1H-pyrazole, with the CAS number 2229593-55-7, is a specialized chemical entity that has garnered significant attention in recent biomedical research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of azetidine as a substituent further adds structural complexity and functional diversity to this molecule.
Pyrazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for drug discovery due to their ability to host multiple pharmacophores. The trimethyl substitution at positions 1, 3, and 5 of the pyrazole ring introduces steric bulk and electronic effects that can influence both the physical properties and biological activity of the molecule. Additionally, the 3-methylazetidin-3-yl group appended to the pyrazole via an oxygen atom contributes to the compound's unique chemical profile.
Recent studies have highlighted the potential of this compound in various biomedical applications. For instance, its structural features make it a promising candidate for drug delivery systems, where the azetidine ring can act as a controlled-release mechanism. The molecule's ability to form stable complexes with biomolecules has also been explored in the context of targeted drug delivery and biological imaging.
Furthermore, the compound's trimethyl substitution pattern has been linked to enhanced metabolic stability, a critical factor in drug development. This stability, combined with the azetidine moiety's potential for functionalization, positions this pyrazole derivative as a valuable tool in medicinal chemistry research.
Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies have revealed the precise arrangement of substituents, which is pivotal for understanding its interactions with biological systems. These structural insights are complemented by density functional theory (DFT) calculations, which predict electronic properties and reactivity patterns.
Another area of active research is the exploration of this compound's biological activity. Preclinical studies have demonstrated its potential as a modulator of receptor systems, offering possibilities in the treatment of various diseases, including inflammation and neurodegenerative disorders. The molecule's interaction with key enzymes and transporters has been extensively studied, providing a foundation for rational drug design.
Moreover, the compound's synthetic accessibility makes it an attractive candidate for large-scale production. Various synthetic routes have been developed, including multicomponent reactions and catalytic cycloadditions, which offer high yields and excellent purity. These methods not only streamline the synthesis process but also align with current trends towards green chemistry.
Finally, the compound's toxicological profile has been evaluated in accordance with regulatory standards, ensuring its safety for biomedical applications. Extensive toxicology studies have confirmed that this pyrazole derivative exhibits minimal toxicity, making it a safe choice for further research and potential clinical use.
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